molecular formula C8H11N3O B15454693 N~2~-[(Pyridin-2-yl)methyl]glycinamide CAS No. 62402-23-7

N~2~-[(Pyridin-2-yl)methyl]glycinamide

Katalognummer: B15454693
CAS-Nummer: 62402-23-7
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: QTQOHYKYXPOJSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N²-[(Pyridin-2-yl)methyl]glycinamide is a glycinamide derivative featuring a pyridin-2-ylmethyl substituent at the N² position. This compound is synthesized via the reaction of 2-aminopyridine with ethyl chloroacetate, followed by further functionalization to introduce the glycinamide moiety . Its structure combines the aromatic pyridine ring with a flexible glycinamide chain, making it a versatile scaffold for medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

62402-23-7

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

2-(pyridin-2-ylmethylamino)acetamide

InChI

InChI=1S/C8H11N3O/c9-8(12)6-10-5-7-3-1-2-4-11-7/h1-4,10H,5-6H2,(H2,9,12)

InChI-Schlüssel

QTQOHYKYXPOJSA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CNCC(=O)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Features and Functional Groups

The following table summarizes key structural differences between N²-[(Pyridin-2-yl)methyl]glycinamide and related compounds:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
N²-[(Pyridin-2-yl)methyl]glycinamide Glycinamide Pyridin-2-ylmethyl at N² Amide, pyridine
Methyl N-(pyrimidin-2-yl)glycinate Glycine ester Pyrimidin-2-yl at N¹, methyl ester at C-terminal Ester, pyrimidine
N²-(5-Chloro-2-methoxyphenyl)-N²-sulfonyl derivative Glycinamide 5-Chloro-2-methoxyphenyl and sulfonyl at N² Sulfonamide, chloro, methoxy, pyridine
N-Carbamoyl-N²-pyridin-2-ylglycinamide Glycinamide Carbamoyl at N¹, pyridin-2-yl at N² Urea, pyridine

Key Observations :

  • Pyridine vs. Pyrimidine : Replacement of pyridine (6-membered, one nitrogen) with pyrimidine (6-membered, two nitrogens) in Methyl N-(pyrimidin-2-yl)glycinate alters electronic properties and hydrogen-bonding capacity .
  • Ester vs.
  • Sulfonyl and Halogen Substituents : The sulfonyl and chloro-methoxy groups in the N²-(5-Chloro-2-methoxyphenyl) derivative introduce steric bulk and electron-withdrawing effects, which may improve target binding or metabolic stability .

Physicochemical Properties

Property N²-[(Pyridin-2-yl)methyl]glycinamide Methyl N-(pyrimidin-2-yl)glycinate N²-Sulfonyl Derivative
Molecular Weight ~195 g/mol (estimated) ~197 g/mol ~450 g/mol (estimated)
Polar Surface Area ~85 Ų (estimated) ~75 Ų (ester reduces PSA) ~120 Ų (sulfonyl increases PSA)
Solubility Moderate (amide enhances polarity) Low (ester increases lipophilicity) Low (bulky substituents)

Notes:

  • The polar surface area (PSA) of glycinamide derivatives correlates with bioavailability; higher PSA (e.g., sulfonyl derivatives) may reduce blood-brain barrier penetration .
  • Pyrimidine-based esters exhibit lower solubility but better cell permeability than amides .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N²-[(Pyridin-2-yl)methyl]glycinamide, and how can reaction parameters be optimized to enhance yield and purity?

The synthesis typically involves alkylation of glycinamide derivatives with 2-(bromomethyl)pyridine under basic conditions. Optimization strategies include:

  • Adjusting reaction temperature (40–60°C) to balance reaction rate and side-product formation.
  • Using aprotic solvents like DMF to stabilize intermediates and improve solubility.
  • Employing coupling agents (e.g., HATU) to enhance amide bond formation efficiency.
    Reaction progress should be monitored via TLC or HPLC, followed by purification via column chromatography or recrystallization .

Basic: Which analytical techniques are most suitable for confirming the structural integrity of N²-[(Pyridin-2-yl)methyl]glycinamide?

Key techniques include:

  • High-resolution mass spectrometry (HRMS): Confirms molecular weight and isotopic pattern.
  • Multinuclear NMR (¹H/¹³C): Assigns proton and carbon environments, with pyridin-2-yl methyl protons appearing as distinct multiplets (δ 4.0–4.5 ppm).
  • X-ray crystallography: Provides definitive stereochemical data using programs like SHELX for structure refinement when single crystals are obtained .

Advanced: How can density functional theory (DFT) calculations contribute to understanding the electronic properties and reactive sites of N²-[(Pyridin-2-yl)methyl]glycinamide?

B3LYP/6-31G* level DFT calculations predict:

  • Frontier molecular orbitals (HOMO/LUMO): Identifies nucleophilic (pyridine nitrogen) and electrophilic (amide carbonyl) regions.
  • Electrostatic potential maps: Highlights hydrogen-bonding propensity, guiding predictions of intermolecular interactions in crystal packing or protein binding .

Advanced: What experimental approaches resolve discrepancies in biological activity data observed for N²-[(Pyridin-2-yl)methyl]glycinamide across different assay systems?

To address variability:

  • Orthogonal assay validation: Compare fluorescence polarization with surface plasmon resonance (SPR) for binding affinity measurements.
  • Strict assay standardization: Control ATP concentration in kinase inhibition assays to minimize competitive interference.
  • Meta-analysis: Pool dose-response data across cell lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from system noise .

Advanced: How does systematic modification of the pyridine ring's substituents affect the compound's pharmacokinetic profile and target engagement?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -CF₃): Improve metabolic stability (assayed via liver microsomes) by reducing cytochrome P450 oxidation.
  • Hydrophobic substituents (e.g., methyl): Enhance blood-brain barrier permeability (calculated via BBB score algorithms).
  • Ortho-substitutions: Disrupt off-target interactions with efflux transporters (e.g., P-gp), as shown in competitive binding assays .

Methodological: What strategies are employed to determine the binding mode of N²-[(Pyridin-2-yl)methyl]glycinamide to its biological targets?

Combined approaches include:

  • Co-crystallization: Soak the compound with purified kinase domains and solve structures using SHELX-90 for phase refinement.
  • Molecular dynamics (MD) simulations: Run 50–100 ns trajectories to assess binding stability and conformational changes in solvated systems.
  • Mutagenesis studies: Validate predicted hydrogen bonds (e.g., pyridine N → kinase hinge region) by alanine-scanning mutations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.